N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline
Overview
Description
N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C9H8F5N and its molecular weight is 225.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electron Transport Material
N-(Nitrofluorenylidene)anilines, including derivatives with 2-trifluoromethyl groups, have been utilized as electron transport materials in positive charge electrophotography. These compounds demonstrate high compatibility with polycarbonate and have been tested for stability and safety (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993) (Matsui et al., 1993).
Synthesis of Fluorine-Containing Molecules
Visible-light-promoted radical trifluoromethylation of anilines, including N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline, is a significant method to produce biologically active, fluorine-containing compounds. This process has been leveraged to synthesize diverse heterocyclic compounds (Xie, Yuan, Abdukader, Zhu, & Ma, 2014) (Xie et al., 2014).
Ruthenium-Catalyzed Imidation
Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes uses 2-fluoro-5-(trifluoromethyl)aniline as a transient directing group. This method efficiently produces quinazoline and fused isoindolinone scaffolds (Wu, Liu, Qi, Qiao, Lu, Ma, Zhou, & Zhang, 2021) (Wu et al., 2021).
Synthesis of Quinolin-4-ones
N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, similar to this compound, have been used to synthesize 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones. This compound demonstrates high yields in reactions with diethyl malonate (Gong & Kato, 2004) (Gong & Kato, 2004).
Silver-Catalyzed Trifluoroethylation
Silver(I)-catalyzed N-trifluoroethylation of anilines, including reactions involving compounds like this compound, has been developed. This method involves a silver carbene as a key step and is significant for the synthesis of trifluoroethyl imidates (Luo, Wu, Zhang, & Wang, 2015) (Luo et al., 2015).
Cryocrystallographic Study
Trifluoromethyl anilines, including variations similar to this compound, have been studied using in-situ cryo-crystallography. This research provides insights into intermolecular interactions and the role of weak interactions, especially involving fluorine, in solid-state structures (Ranganathan & Nethaji, 2017) (Ranganathan & Nethaji, 2017).
Properties
IUPAC Name |
N-(2,2-difluoroethyl)-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N/c10-8(11)5-15-7-4-2-1-3-6(7)9(12,13)14/h1-4,8,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNVRRRMBCAJMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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